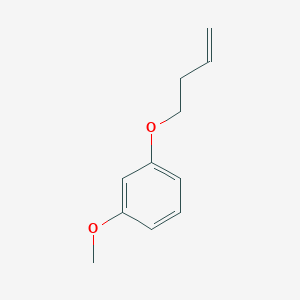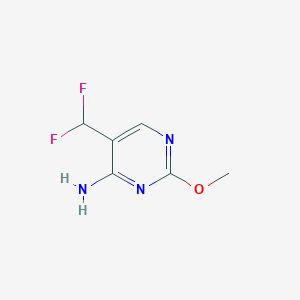
Benzenamine, 6-bromo-2,3-diiodo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenamine, 6-bromo-2,3-diiodo- is an aromatic amine compound characterized by the presence of bromine and iodine substituents on the benzene ring The molecular formula of this compound is C6H4BrI2NH2 It is a derivative of aniline, where the hydrogen atoms on the benzene ring are replaced by bromine and iodine atoms at the 6, 2, and 3 positions, respectively
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzenamine, 6-bromo-2,3-diiodo- typically involves electrophilic aromatic substitution reactions. One common method is the bromination and iodination of aniline. The process involves the following steps:
Bromination: Aniline is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 6-position.
Iodination: The brominated aniline is then subjected to iodination using iodine and an oxidizing agent like nitric acid to introduce iodine atoms at the 2 and 3 positions.
Industrial Production Methods: Industrial production of Benzenamine, 6-bromo-2,3-diiodo- may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: Benzenamine, 6-bromo-2,3-diiodo- undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the bromine or iodine atoms are replaced by other nucleophiles.
Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction Reactions: The compound can be reduced to form corresponding amines or dehalogenated products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic medium.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed:
Substitution: Formation of substituted anilines.
Oxidation: Formation of nitroanilines or nitrosoanilines.
Reduction: Formation of dehalogenated anilines or fully reduced amines.
Wissenschaftliche Forschungsanwendungen
Benzenamine, 6-bromo-2,3-diiodo- has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of Benzenamine, 6-bromo-2,3-diiodo- involves its interaction with molecular targets through its functional groups. The amino group can form hydrogen bonds and participate in nucleophilic attacks, while the halogen atoms can engage in halogen bonding and influence the compound’s reactivity. The compound’s effects are mediated through pathways involving electrophilic and nucleophilic interactions, leading to the formation of various reaction intermediates and products.
Vergleich Mit ähnlichen Verbindungen
Benzenamine, 6-bromo-2,3-diiodo- can be compared with other halogenated anilines such as:
- Benzenamine, 2-bromo-
- Benzenamine, 3-bromo-
- Benzenamine, 4-bromo-
- Benzenamine, 2,4-diiodo-
Uniqueness: The presence of both bromine and iodine atoms in Benzenamine, 6-bromo-2,3-diiodo- imparts unique chemical properties, such as increased molecular weight and altered electronic distribution, which can influence its reactivity and interactions compared to other halogenated anilines.
Eigenschaften
CAS-Nummer |
1823918-03-1 |
|---|---|
Molekularformel |
C6H4BrI2N |
Molekulargewicht |
423.82 g/mol |
IUPAC-Name |
6-bromo-2,3-diiodoaniline |
InChI |
InChI=1S/C6H4BrI2N/c7-3-1-2-4(8)5(9)6(3)10/h1-2H,10H2 |
InChI-Schlüssel |
JLGGBEIXPOTSFN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1Br)N)I)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-[2-acetamido-6-hydroxy-1-oxo-4,5-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]hexan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B12066011.png)
![[1-(4-Bromo-2-nitro-phenyl)-piperidin-4-ylmethyl]-carbamic acid tert-butyl ester](/img/structure/B12066018.png)


![5-(3-Nitronaphthalen-2-yl)benzo[d][1,3]dioxole](/img/structure/B12066044.png)
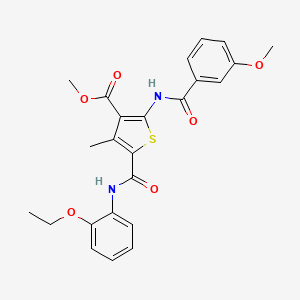
![N-(Phenylmethyl)-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B12066049.png)
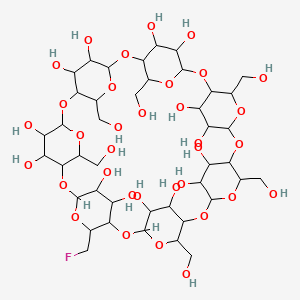
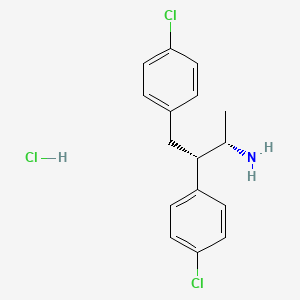

![Ethyl({[2-(thiophen-3-yl)phenyl]methyl})amine](/img/structure/B12066063.png)
![6-amino-3-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,5-dimethyl-4H-pyrimidin-2-one](/img/structure/B12066069.png)
